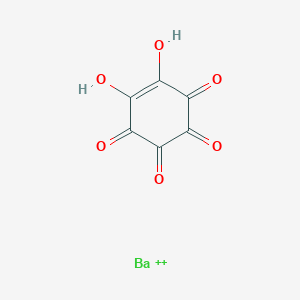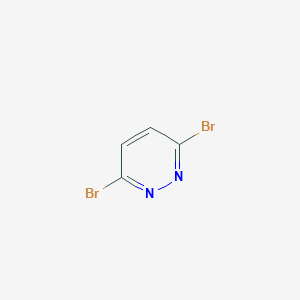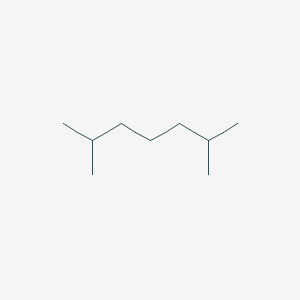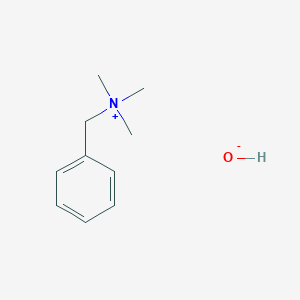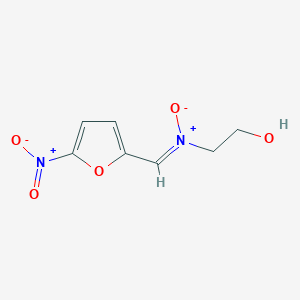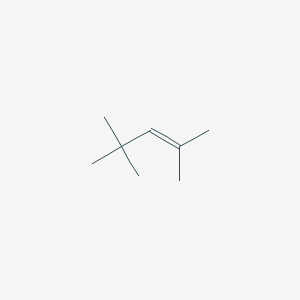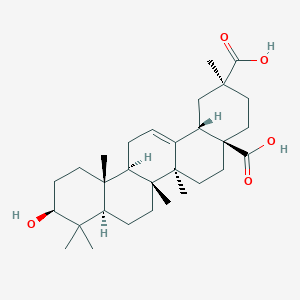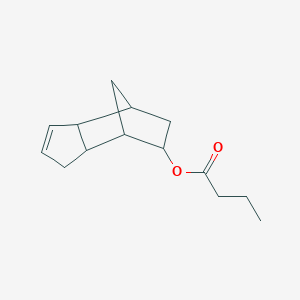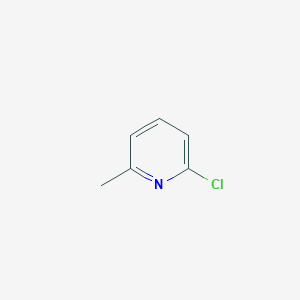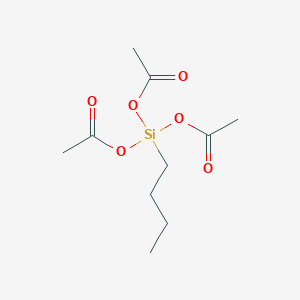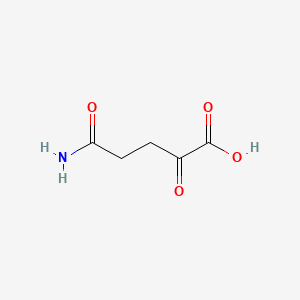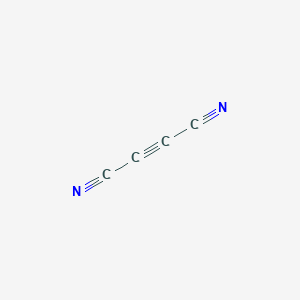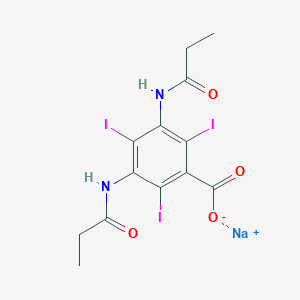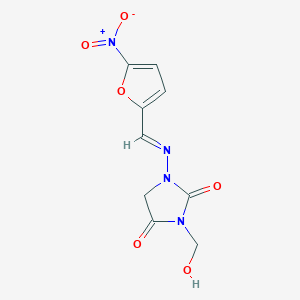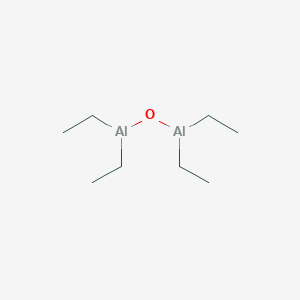
Tetraethyldialuminoxane
Descripción general
Descripción
Tetraethyldialuminoxane is an organoaluminum compound with the linear formula (C2H5)2AlOAl(C2H5)2 . It is a solution with a concentration of 1.0 M in toluene . The CAS Number for Tetraethyldialuminoxane is 1069-83-6 .
Molecular Structure Analysis
Tetraethyldialuminoxane has a molecular weight of 186.21 g/mol . The molecular formula is C8H20Al2O . The InChI string is 1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;; and the InChI key is LWBWGOJHWAARSS-UHFFFAOYSA-N . The Canonical SMILES string is CCAlOAlCC .
Physical And Chemical Properties Analysis
Tetraethyldialuminoxane has a density of 0.86 g/mL at 25 °C . It is a solution with a concentration of 1.0 M in toluene .
Aplicaciones Científicas De Investigación
Isolation and Stability of Tetraethyldialuminoxane : Siergiejczyk and Synoradzki (1986) studied the reaction products of triethylaluminium with water, isolating pure tetraethyldialuminoxane trimer. This trimer was found to be stable at room temperature for several weeks, indicating its potential for various chemical applications (Siergiejczyk & Synoradzki, 1986).
Synthesis and Structure Study : Kacprzak and Serwatowski (2004) explored the structure of tetramethyldialuminoxane. They developed a new method for synthesizing methylaluminoxanes and tetramethyldialuminoxanes, suggesting the compound's relevance in organometallic chemistry (Kacprzak & Serwatowski, 2004).
Modification of Alumina Surface Properties : Pereira et al. (2000) discussed the use of Tetraethylorthosilicate, a related compound, for plasma treatment on alumina. The treatment resulted in hydrophobic and chemically resistant films, showcasing an application in material science (Pereira et al., 2000).
Ion-Solvent and Ion-Ion Interactions : Day (1977) investigated the use of alkali metal tetraalkylaluminates in nonaqueous solutions, including tetraethyldialuminoxane. This study provides insights into the interaction of these compounds in nonpolar solvents, important for understanding their behavior in various applications (Day, 1977).
Safety And Hazards
When handling Tetraethyldialuminoxane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
diethylalumanyloxy(diethyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBWGOJHWAARSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)O[Al](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Al2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586826 | |
| Record name | Tetraethyldialuminoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyldialuminoxane | |
CAS RN |
1069-83-6 | |
| Record name | Tetraethyldialuminoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



